1-(3,5-Dimethylpyridin-2-yl)-N-methylmethanamine
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Overview
Description
1-(3,5-Dimethylpyridin-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 3 and 5, and an N-methylmethanamine group at position 2. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylpyridin-2-yl)-N-methylmethanamine typically involves the reaction of 3,5-dimethylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Intermediate: 3,5-dimethylpyridine is reacted with formaldehyde to form an intermediate compound.
Reaction with Methylamine: The intermediate is then reacted with methylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylpyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the methyl groups or the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3,5-Dimethylpyridin-2-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dimethylpyridin-2-yl)-N-methylmethanamine can be compared with other similar compounds such as:
3,5-Dimethylpyridine: Lacks the N-methylmethanamine group, making it less reactive in certain chemical reactions.
N-Methylpyridin-2-amine: Lacks the methyl groups at positions 3 and 5, affecting its chemical properties and reactivity.
2,6-Dimethylpyridine: Has methyl groups at different positions, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(3,5-dimethylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-8(2)9(6-10-3)11-5-7/h4-5,10H,6H2,1-3H3 |
InChI Key |
UQFXXKHGZIRHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CNC)C |
Origin of Product |
United States |
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